molecular formula C16H10ClNO3S B8467178 9-chlorosulfonyl-5,6-dihydro-5-oxo-11H-indeno[1,2-c] Isoquinoline CAS No. 501364-67-6

9-chlorosulfonyl-5,6-dihydro-5-oxo-11H-indeno[1,2-c] Isoquinoline

Cat. No.: B8467178
CAS No.: 501364-67-6
M. Wt: 331.8 g/mol
InChI Key: USPCLWXHKAUDBT-UHFFFAOYSA-N
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Description

9-chlorosulfonyl-5,6-dihydro-5-oxo-11H-indeno[1,2-c] Isoquinoline is a useful research compound. Its molecular formula is C16H10ClNO3S and its molecular weight is 331.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

501364-67-6

Molecular Formula

C16H10ClNO3S

Molecular Weight

331.8 g/mol

IUPAC Name

5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonyl chloride

InChI

InChI=1S/C16H10ClNO3S/c17-22(20,21)10-5-6-11-9(7-10)8-14-12-3-1-2-4-13(12)16(19)18-15(11)14/h1-7H,8H2,(H,18,19)

InChI Key

USPCLWXHKAUDBT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C3=C1C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 6 (40 g, 0.17 mol) was added in small portions to chlorosulfonyl chloride (112 mL, 1.71 mol) at 0°C. and the reaction mixture was allowed to warm to room temperature and stir for 2 h. The reaction mixture was slowly poured on ice and the resulting yellow solid was filtered, washed thoroughly with water and EtOAc and dried in vacuo to provide the above-titled product 7 (52 g, 92%). 1H NMR (DMSO-D6): δ 3.91 (s, 2H), 7.43-7.48 (m, 1H), 7.60 (d, J=7.2 Hz, 1H), 7.74-7.76 (m, 2H), 7.79 (s, 1H), 7.90 (d, J=7.5 Hz, 1H), 8.23 (d, J=7.8 Hz, 1H), Anal. Calcd for C16H12ClNO4S: C, 54.94; H, 3.46; N, 4.00. Found C, 55.28; H, 3.43, N, 3.68, Karl-Fisher, 2.95.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One

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